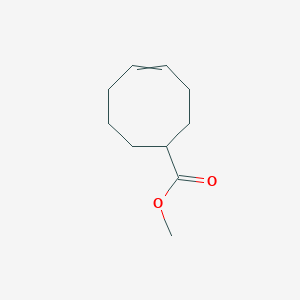

Methyl cyclooct-4-ene-1-carboxylate

Description

Methyl cyclooct-4-ene-1-carboxylate (C₁₀H₁₄O₂) is a cyclic ester featuring an eight-membered cyclooctene ring with a double bond at the 4-position and a methyl ester group at the 1-position. This compound is synthesized via palladium-catalyzed carbonylation of cycloocta-1,5-diene under high-pressure conditions (150°C, 1000 atm) in methanol, as demonstrated by Brewis and Hughes . The choice of solvent critically influences the product: methanol facilitates ester formation, whereas tetrahydrofuran (THF) yields bicyclo[3.3.1]non-2-en-9-one, a ketone derivative .

The structural conformation of the cyclooctene ring is pivotal to its reactivity and stability. Cremer and Pople’s generalized puckering coordinates highlight that eight-membered rings exhibit complex puckering modes due to their larger size, which distinguishes them from smaller cyclic systems like cyclopentane or cyclohexane . This compound’s ester functionality further enhances its polarity, influencing solubility and catalytic interactions.

Properties

CAS No. |

1129-33-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

methyl cyclooct-4-ene-1-carboxylate |

InChI |

InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |

InChI Key |

NVLYMDYWKGWODU-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CCCC=CCC1 |

Isomeric SMILES |

COC(=O)C1CCC/C=C\CC1 |

Canonical SMILES |

COC(=O)C1CCCC=CCC1 |

Synonyms |

4-Cyclooctene-1-carboxylic acid methyl ester |

Origin of Product |

United States |

Scientific Research Applications

Applications in Polymer Chemistry

Methyl cyclooct-4-ene-1-carboxylate is utilized in the synthesis of copolymers, particularly in the preparation of statistical poly(ethylene-co-methyl methacrylate) copolymers. These copolymers are valuable as compatibilizers in polymer blends, enhancing the compatibility between different types of polymers such as poly(methyl methacrylate) and polyethylene . The incorporation of this compound allows for tailored properties in materials used for packaging, automotive parts, and other applications requiring specific mechanical characteristics.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various bioactive compounds. For instance, it has been linked to the development of radioimmunoimaging agents that improve tumor-to-blood ratios in cancer diagnostics. The compound's ability to form stable conjugates with targeting molecules enhances its utility in targeted therapies . Moreover, it has been evaluated for its potential use in drug delivery systems due to its favorable biocompatibility and functionalization capabilities.

Fragrance and Cosmetic Industry

This compound has also found applications in the fragrance industry. It can be used to formulate pleasant olfactory profiles for perfumes, air care products, and cosmetics. The compound's versatility allows it to be incorporated in varying amounts depending on the desired fragrance intensity . Its pleasant scent characteristics make it suitable for use in household products and personal care formulations.

Polymer Blends Compatibility

A study demonstrated that incorporating this compound into poly(ethylene-co-methyl methacrylate) significantly improved the mechanical properties and thermal stability of the resulting copolymer blends. The research indicated that these blends exhibited enhanced tensile strength and elongation at break compared to blends without this compound .

Targeted Cancer Imaging

Research involving cyclooctene derivatives highlighted the effectiveness of this compound in synthesizing radiolabeled antibodies for tumor imaging. The study reported a substantial increase in imaging contrast due to improved tumor localization of the radiolabeled conjugates .

Fragrance Formulation

In fragrance formulation studies, this compound was assessed for its olfactory impact when blended with other aromatic compounds. Results showed that it contributed positively to the overall scent profile while maintaining stability under various conditions typical for cosmetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

Cyclic compounds exhibit distinct puckering behaviors based on ring size and substituents:

The cyclooctene ring in this compound adopts non-planar conformations to alleviate strain, whereas smaller rings like cyclopentane in 1-methylcyclopentanol exhibit restricted pseudorotation due to higher ring strain .

Physicochemical Properties

Functional groups significantly influence physical properties:

Ester and ketone functionalities reduce water solubility compared to alcohols. This compound’s larger molecular weight and cyclic structure may confer higher boiling points relative to smaller analogs.

Preparation Methods

Reaction Mechanism and Catalyst Optimization

The cyclopropanation of 1,5-cyclooctadiene with methyl diazoacetate derivatives represents a direct route to methyl cyclooct-4-ene-1-carboxylate. This method employs transition-metal catalysts to facilitate [2+1] cycloaddition, forming a bicyclic intermediate that rearranges to the target compound. Key studies using silver hexafluoroantimonate (AgSbF₆) demonstrate high efficiency under optimized conditions.

In a representative procedure, methyl phenyldiazoacetate reacts with 1,5-cyclooctadiene in dichloroethane (DCE) at 80°C, yielding methyl (Z)-9-phenylbicyclo[6.1.0]non-4-ene-9-carboxylate. Adapting this protocol by substituting methyl diazoacetate (without phenyl substituents) could theoretically produce this compound, though steric and electronic factors may require adjustments to catalyst loading and solvent polarity.

Table 1: Optimization of Silver-Catalyzed Cyclopropanation

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AgSbF₆ (10) | DCE | 80 | 62 |

| 2 | AgSbF₆ (20) | Toluene/DCE | 80 | 52 |

| 3 | Rh₂(OAc)₄ (2) | DCM | 25 | <5 |

The superior performance of AgSbF₆ over rhodium-based catalysts (Table 1, Entry 3) highlights its role in stabilizing carbene intermediates. Solvent effects are critical, with polar aprotic solvents like DCE enhancing ion-pair dissociation and reaction rates.

Esterification of Cyclooct-4-ene-1-carboxylic Acid

Synthesis of Cyclooct-4-ene-1-carboxylic Acid

Cyclooct-4-ene-1-carboxylic acid serves as a precursor for esterification. Its synthesis begins with the epoxidation of 1,5-cyclooctadiene using meta-chloroperbenzoic acid (m-CPBA), followed by ring-opening with lithium aluminum hydride (LiAlH₄) to yield (Z)-cyclooct-4-en-1-ol. Subsequent oxidation with potassium permanganate (KMnO₄) in acidic media converts the alcohol to the carboxylic acid.

Equation 1: Oxidation of (Z)-cyclooct-4-en-1-ol

Acid-Catalyzed Esterification

The carboxylic acid undergoes Fischer esterification with methanol in the presence of sulfuric acid. Reaction conditions (e.g., reflux at 65°C for 12 hours) ensure equilibrium shifts toward ester formation, achieving yields >85% after purification.

Equation 2: Esterification Reaction

Ring-Opening Metathesis Polymerization (ROMP) Followed by Hydrogenation

Monomer Synthesis via ROMP

While primarily used for polymer synthesis, ROMP of functionalized cyclooctenes offers indirect access to this compound. Grubbs catalysts (e.g., RuCl₂(PCy₃)₂(=CHPh)) facilitate the polymerization of methyl ester-substituted cyclooctenes, which are subsequently hydrogenated to saturate the backbone.

Equation 3: Hydrogenation of ROMP Polymer

Although this method targets copolymers, isolating the monomer requires precise termination of the polymerization process, which remains experimentally challenging.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield (%) | Scalability | Byproduct Formation |

|---|---|---|---|

| Silver-catalyzed cyclopropanation | 62 | Moderate | Diazo decomposition |

| Esterification | 85 | High | Water (easily removed) |

| ROMP-hydrogenation | N/A | Low | Oligomers |

The esterification route (Section 2) offers the highest practicality for laboratory-scale synthesis, whereas silver-catalyzed cyclopropanation (Section 1) provides stereochemical control for specialized applications. Industrial adoption favors esterification due to lower catalyst costs and simpler purification .

Q & A

Q. What are the established synthetic routes for Methyl cyclooct-4-ene-1-carboxylate, and what experimental conditions are critical for yield optimization?

this compound is synthesized via palladium-catalyzed carbonylation of cycloocta-1,5-diene. A key method involves reacting the diene with carbon monoxide (CO) under high pressure (e.g., 1000 atm) in methanol at 150°C. The solvent choice (e.g., methanol vs. THF) dictates product selectivity: methanol yields the methyl ester derivative, while THF produces bicyclic ketones . Critical parameters include catalyst loading (e.g., Bu₃PhPd), CO pressure, and temperature control to avoid side reactions like oligomerization.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, resolve bond lengths/angles, and confirm stereochemistry . For non-crystalline samples, NMR spectroscopy (¹H and ¹³C) combined with computational methods (DFT for geometry optimization) can corroborate the structure.

Q. What are the typical reactivity patterns of the cyclooctene ring in this compound?

The cyclooctene ring undergoes strain-driven reactions such as ring-opening metathesis or Diels-Alder cycloaddition. For example, the conjugated double bond at the 4-position acts as a dienophile in [4+2] cycloadditions. Reactivity is influenced by ring puckering (see Advanced Questions ), solvent polarity, and catalysts like Grubbs’ catalysts for metathesis .

Advanced Research Questions

Q. How can conformational analysis of the cyclooctene ring inform reaction design?

The cyclooctene ring adopts non-planar conformations due to puckering, quantified using Cremer-Pople coordinates (amplitude , phase angle ) . For example, a boat-chair conformation may enhance steric accessibility for nucleophilic attacks. Computational tools (e.g., Gaussian, ORCA) can model puckering dynamics and predict regioselectivity in reactions like epoxidation or hydrogenation.

Table 1: Example Puckering Parameters for Cyclooctene Derivatives

| Conformation | Amplitude (Å) | Phase (°) | Energy (kcal/mol) |

|---|---|---|---|

| Boat-chair | 0.85 | 120 | 2.1 |

| Crown | 0.92 | 90 | 3.5 |

Q. What mechanistic insights explain contradictions in catalytic carbonylation outcomes?

Discrepancies in product selectivity (e.g., ester vs. ketone formation) arise from solvent-catalyst interactions. Methanol coordinates with palladium, stabilizing the ester product, while non-polar solvents favor ketone formation via alternative transition states. Kinetic studies (e.g., in situ IR monitoring of CO insertion) and DFT calculations can resolve these pathways .

Q. How do computational methods address discrepancies in experimental vs. theoretical data for this compound?

Discrepancies in bond lengths or reaction barriers often stem from basis set limitations or solvent effects unaccounted for in simulations. Hybrid QM/MM approaches improve accuracy by modeling explicit solvent interactions. For example, MD simulations of the palladium-CO complex in methanol can replicate experimental selectivity trends .

Q. What strategies are effective for resolving racemization during stereoselective derivatization?

Racemization in ester derivatives can occur via keto-enol tautomerism or acid-catalyzed pathways. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or low-temperature conditions suppress this. Enantiomeric excess (ee) is monitored via chiral HPLC or Mosher’s ester analysis .

Methodological Guidance

Q. How to design experiments for analyzing strain-energy relationships in the cyclooctene ring?

Combine calorimetry (measuring heat of hydrogenation) with computational strain energy calculations. For example, the strain energy of this compound (~20 kcal/mol) is derived from comparing experimental hydrogenation enthalpies with DFT-computed values .

Q. What statistical approaches are recommended for reconciling conflicting crystallographic data?

Use R-factor analysis in SHELXL to assess data quality. Discrepancies in thermal parameters or occupancy may indicate disorder. For twinned crystals, the Hooft parameter or Bayesian refinement (via PLATON) improves model reliability .

Data Contradiction Analysis

Q. How to resolve conflicting NMR assignments for diastereomeric derivatives?

Apply NOESY/ROESY to identify through-space correlations between protons. For example, axial vs. equatorial substituents on the cyclooctene ring show distinct NOE patterns. Coupling constants () from COSY experiments further differentiate diastereomers .

Q. Why do catalytic yields vary across literature reports, and how can reproducibility be improved?

Variations stem from trace moisture or oxygen deactivating palladium catalysts. Rigorous solvent drying (e.g., molecular sieves) and Schlenk techniques for air-sensitive steps enhance reproducibility. Reporting turnover numbers (TON) and frequencies (TOF) standardizes yield comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.